2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole
Overview
Description
2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole is a complex heterocyclic compound that combines the structural features of indole, quinoxaline, and benzoxazole
Scientific Research Applications
2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, the compound 2,3-dimethyl-6 (2-dimethylaminoethyl)6H-indolo- (2,3-b)quinoxaline (B-220) has been shown to exhibit potent antiviral activity against herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV) . It appears that B-220 binds by intercalation into the DNA helix and then disturbs steps that are vital for viral uncoating .
Future Directions
The future directions for research on “6-(1,3-benzoxazol-2-ylmethyl)-9-chloro-6H-indolo[2,3-b]quinoxaline” and similar compounds could include further exploration of their synthesis methods , investigation of their mechanisms of action , and assessment of their physical and chemical properties . Additionally, more research could be conducted to evaluate their safety and hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole typically involves a multi-step process. One common method includes the cyclo-condensation reaction of anthraquinone derivatives with appropriate reagents to form the indolo[2,3-b]quinoxaline core . This core is then further functionalized to introduce the benzoxazole moiety. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the indoloquinoxaline core but lacks the benzoxazole moiety.
Benzoxazole derivatives: Contain the benzoxazole structure but differ in the attached functional groups.
Quinoxaline derivatives: Include various substituted quinoxalines with different functional groups.
Uniqueness
2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole is unique due to its combination of indole, quinoxaline, and benzoxazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O/c23-13-9-10-18-14(11-13)21-22(26-16-6-2-1-5-15(16)25-21)27(18)12-20-24-17-7-3-4-8-19(17)28-20/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIVPBFHTQWXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NC6=CC=CC=C6O5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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